Carbendazim
Overview
Description
Carbendazim, chemically known as methyl 1H-benzimidazol-2-ylcarbamate, is a systemic broad-spectrum fungicide with the chemical formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol . It is widely used in agriculture to control fungal diseases in various crops, including cereals, fruits, and vegetables . This compound is also a degradation product of other fungicides such as thiophanate-methyl and benomyl .
Mechanism of Action
Target of Action
Carbendazim, a systemic fungicide, primarily targets tubulin proteins . These proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division .
Mode of Action
This compound binds to tubulin proteins, disrupting the assembly of microtubules and the formation of spindles during cell division . This disruption results in the malsegregation of chromosomes, leading to aneugenic effects . This mechanism of action is dose-dependent, with a threshold below which no effects are observed .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule assembly pathway . By binding to tubulin proteins, this compound prevents the formation of microtubules, thereby disrupting cell division and leading to cell death .
Pharmacokinetics
This compound exhibits rapid absorption and distribution in the body . After oral administration, it reaches the highest concentrations in the stomach and small intestine within 1 hour . By 4 hours post-dosing, this compound concentrations in tissues and blood decline to almost basal levels . The total percentage of administered this compound eliminated in urine is 25.7%, and in feces is 16.6% within 24 hours . The overall plasma protein binding of this compound assessed by ultrafiltration ranged from 60 to 74% .
Result of Action
The primary result of this compound’s action is the prevention of fungal growth, making it an effective fungicide . It also has significant toxic effects on non-target organisms, including humans, invertebrates, aquatic life forms, and soil microorganisms . It can cause embryotoxicity, apoptosis, teratogenicity, infertility, hepatocellular dysfunction, endocrine-disrupting effects, disruption of haematological functions, mitotic spindle abnormalities, and mutagenic and aneugenic effects .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, the degradation rate of this compound is influenced by its initial concentration and the presence of organic nitrogenous sources . Additionally, the sorption affinity and desorption capacity of soil for this compound can be significantly enhanced by sewage sludge derived biochar .
Biochemical Analysis
Biochemical Properties
Carbendazim has been found to interact with various enzymes, proteins, and other biomolecules. It undergoes partial to complete biodegradation in the soil and water by Azospirillum, Aeromonas, Alternaria, Bacillus, Brevibacillus, Nocardioides, Pseudomonas, Ralstonia, Rhodococcus, Sphingomonas, Streptomyces, and Trichoderma .
Cellular Effects
This compound has been reported to cause embryotoxicity, apoptosis, teratogenicity, infertility, hepatocellular dysfunction, endocrine-disrupting effects, disruption of hematological functions, mitotic spindle abnormalities, mutagenic and aneugenic effect . It also disrupts the microbial community structure in various ecosystems .
Molecular Mechanism
It is known to cause a range of effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Carbendazim can be synthesized through several methods. One common method involves the reaction of o-phenylenediamine with methyl chloroformate in the presence of a base, such as sodium hydroxide, to form methyl 1H-benzimidazol-2-ylcarbamate . Another method uses a two-phase solvent system of toluene and water, where concentrated hydrochloric acid and methyl cyanocarbamate are added dropwise to achieve high purity and yield . Industrial production often employs the lime nitrogen method, where cyanamide hydrogen calcium undergoes esterification with methyl chloroformate, followed by condensation with o-phenylenediamine .
Chemical Reactions Analysis
Carbendazim undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzimidazole derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines . The major products formed from these reactions are various benzimidazole derivatives .
Scientific Research Applications
Carbendazim has a wide range of scientific research applications:
Comparison with Similar Compounds
Carbendazim is part of the benzimidazole class of fungicides, which includes compounds like benomyl, thiabendazole, and thiophanate-methyl . Compared to these compounds, this compound is unique due to its broad-spectrum activity and high efficacy against a wide range of fungal pathogens . Thiophanate-methyl, for example, is a pro-fungicide that converts to this compound in plants, making this compound the active agent .
Similar Compounds
- Benomyl
- Thiabendazole
- Thiophanate-methyl
- Fuberidazole
- Methyl (1-{[(5-cyanopentyl)amino]carbonyl}-1H-benzimidazol-2-yl) carbamate
- This compound salicylate
This compound stands out for its effectiveness and versatility in agricultural applications, making it a valuable tool in the management of fungal diseases.
Properties
IUPAC Name |
methyl N-(1H-benzimidazol-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFZGCMQGLPBSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Record name | CARBENDAZIM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19955 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CARBENDAZIM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23424-47-7 (unspecified hydrochloride), 37574-18-8 (mono-hydrochloride), 52316-55-9 (monophosphate) | |
Record name | Carbendazim [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605217 | |
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DSSTOX Substance ID |
DTXSID4024729 | |
Record name | Carbendazim | |
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Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Carbendazim appears as light gray or beige powder. (NTP, 1992), White to light-gray, odorless solid; [HSDB] Powder; [MSDSonline], Solid, COLOURLESS CRYSTALS OR GREY-TO-WHITE POWDER. | |
Record name | CARBENDAZIM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19955 | |
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Record name | Carbendazim | |
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Record name | Carbendazim | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031769 | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Solubility in water at 24 °C: 29 mg/L at pH 4; 8 mg/L at pH 7; 1.49 mg/L at pH 8, Soluble in (g/L at 24 °C): dimethylformamide 5, acetone 0.3, ethanol 0.3, chloroform 0.1, ehtyl acetate 0.135, dichlormethane 0.068, benzene 0.036, cyclohexane <0.01, diethyl ether <0.01, hexane 0.0005, Xylene: <1 g/100 g at 20 °C; Cylcohexanone: < 1 g/100 g /Technical grade/, Solubility at 20 °C (mg/L): hexane 0.5; benzene 36; dichloromethane 68; ethanol 300; dimethylformamide 5000, chloroform 100, acetone 300, Slightly soluble in most solvents, 29 mg/L @ 24C (exp), Solubility in water, g/100ml at 24 °C: 0.0008 | |
Record name | CARBENDAZIM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19955 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |
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Record name | Carbendazim | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031769 | |
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Density |
1.45 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.45 g/cu cm at 25 °C, 0.27 g/cm³ | |
Record name | CARBENDAZIM | |
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URL | https://cameochemicals.noaa.gov/chemical/19955 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |
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Vapor Pressure |
less than 0.000000075 mmHg at 68 °F ; <0.001 mmHg at 257 °F (NTP, 1992), 7.5X10-10 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible | |
Record name | CARBENDAZIM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19955 | |
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Mechanism of Action |
... Previous studies indicate that FB642 /carbendazim/ may interfere with mitosis and thus may disrupt or inhibit microtubule function resulting in apoptosis. ..., Carbendazim inhibits microtubule assembly, thus blocking mitosis and inhibiting cancer cell proliferation. Accordingly, carbendazim is being explored as an anticancer drug. Data show that carbendazim increased mRNA and protein expressions and promoter activity of CYP1A1. In addition, carbendazim activated transcriptional activity of the aryl hydrocarbon response element, and induced nuclear translocation of the aryl hydrocarbon receptor (AhR), a sign the AhR is activated. Carbendazim-induced CYP1A1 expression was blocked by AhR antagonists, and was abolished in AhR signal-deficient cells. Results demonstrated that carbendazim activated the AhR, thereby stimulating CYP1A1 expression. In order to understand whether AhR-induced metabolic enzymes turn carbendazim into less-toxic metabolites, Hoechst 33,342 staining to reveal carbendazim-induced nuclear changes and flow cytometry to reveal the subG0/G1 population were applied to monitor carbendazim-induced cell apoptosis. Carbendazim induced less apoptosis in Hepa-1c1c7 cells than in AhR signal-deficient Hepa-1c1c7 mutant cells. Pretreatment with beta-NF, an AhR agonist that highly induces CYP1A1 expression, decreased carbendazim-induced cell death. In addition, the lower the level of AhR was, the lower the vitality present in carbendazim-treated cells, including hepatoma cells and their derivatives with AhR RNA interference, also embryonic kidney cells, bladder carcinoma cells, and AhR signal-deficient Hepa-1c1c7 cells. In summary, carbendazim is an AhR agonist. The toxicity of carbendazim was lower in cells with the AhR signal. This report provides clues indicating that carbendazim is more potent at inducing cell death in tissues without than in those with the AhR signal, an important reference for applying carbendazim in cancer chemotherapy. | |
Record name | CARBENDAZIM | |
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Impurities |
2,3-Diaminophenazine, 2-Amino-3-hydroxyphenazine | |
Record name | CARBENDAZIM | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |
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Color/Form |
White powder, Crystalline powder, Nearly white solid /Technical/, Light-gray powder, Off-white, crystalline powder | |
CAS No. |
10605-21-7, 37953-07-4 | |
Record name | CARBENDAZIM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19955 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Carbendazim | |
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Record name | Carbendazim [BSI:ISO] | |
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Record name | Methyl benzimidazolecarbamate | |
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Record name | Carbamic acid, N-1H-benzimidazol-2-yl-, methyl ester | |
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Record name | Carbendazim | |
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Record name | CARBENDAZIM | |
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Record name | Carbendazim | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031769 | |
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Melting Point |
576 to 585 °F (decomposes) (NTP, 1992), Decomposes at 300 °C, MP: 302-307 °C (decomposes), 302 - 307 °C | |
Record name | CARBENDAZIM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19955 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CARBENDAZIM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Carbendazim | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031769 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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